![molecular formula C12H8F2O B592342 4-(2,6-Difluorophenyl)phenol CAS No. 628306-32-1](/img/structure/B592342.png)
4-(2,6-Difluorophenyl)phenol
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Description
“4-(2,6-Difluorophenyl)phenol” is a chemical compound with the CAS Number: 628306-32-1 and a molecular weight of 206.19 . Its IUPAC name is 2’,6’-difluoro [1,1’-biphenyl]-4-ol .
Molecular Structure Analysis
The molecular structure of “4-(2,6-Difluorophenyl)phenol” is represented by the linear formula C12H8F2O . The InChI code for this compound is 1S/C12H8F2O/c13-10-2-1-3-11(14)12(10)8-4-6-9(15)7-5-8/h1-7,15H .
Scientific Research Applications
Organic Synthesis
4-(2,6-Difluorophenyl)phenol: is a valuable compound in organic synthesis. Its structure allows it to act as an intermediate in the synthesis of more complex molecules. For example, it can be used to create various biphenyl structures, which are crucial in the development of new organic semiconductors . These semiconductors have applications in electronics, such as in the creation of OLED displays.
Pharmaceutical Research
In pharmaceutical research, 4-(2,6-Difluorophenyl)phenol serves as a reference standard for drug development . Its phenolic structure is similar to that of many drug molecules, making it a useful compound for pharmacokinetic studies and in the development of drugs with improved efficacy and safety profiles.
Material Science
The compound’s ability to undergo polymerization makes it a candidate for creating new polymeric materials. For instance, it can be used to produce polyphenylene oxide polymers, which are known for their thermal stability and are used in various high-performance applications .
properties
IUPAC Name |
4-(2,6-difluorophenyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-2-1-3-11(14)12(10)8-4-6-9(15)7-5-8/h1-7,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBBHSPCHOHTDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683469 |
Source
|
Record name | 2',6'-Difluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Difluorophenyl)phenol | |
CAS RN |
628306-32-1 |
Source
|
Record name | 2',6'-Difluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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